molecular formula C14H14F3NO2 B4978827 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B4978827
M. Wt: 285.26 g/mol
InChI Key: PDLPRVYVLFZBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as DBF or TFEA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide inhibits FAAH by binding to the catalytic site of the enzyme. This leads to the formation of a covalent bond between the carbonyl group of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide and the serine residue of FAAH. This covalent bond is irreversible and leads to the inhibition of FAAH activity.
Biochemical and Physiological Effects:
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potency and selectivity for FAAH inhibition. It has been found to be more potent than other FAAH inhibitors such as URB597 and OL-135. However, one limitation of using 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is its irreversible inhibition of FAAH. This can lead to the accumulation of endocannabinoids, which can have adverse effects on physiological processes.

Future Directions

There are several future directions for the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research. One direction is the development of more potent and selective FAAH inhibitors based on the structure of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide. Another direction is the investigation of the therapeutic potential of FAAH inhibition in various diseases such as pain, inflammation, and obesity. Finally, the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a potent and selective inhibitor of FAAH that has been widely used in scientific research. It has various biochemical and physiological effects and has therapeutic potential in various diseases. However, its irreversible inhibition of FAAH can have adverse effects on physiological processes. Further research is needed to fully understand the therapeutic potential of FAAH inhibition and the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in combination with other drugs or therapies.

Synthesis Methods

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized by a multistep process starting from 3,4-dimethylphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the Friedel-Crafts acylation reaction with 2,2,2-trifluoroethylacetyl chloride to give the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, which is followed by the dehydration reaction using trifluoroacetic anhydride to give the final product, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to be a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and appetite. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can have therapeutic effects.

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-8-3-4-11-10(6-20-13(11)9(8)2)5-12(19)18-7-14(15,16)17/h3-4,6H,5,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPRVYVLFZBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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